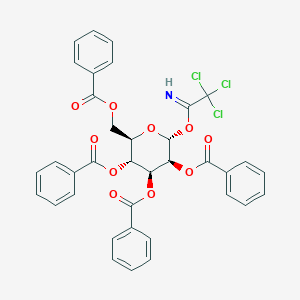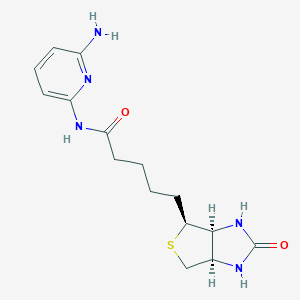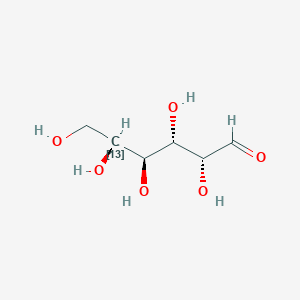
3,5-Bis(hydroxymethyl)benzonitrile
Übersicht
Beschreibung
3,5-Bis(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C9H9NO2 . It is used in research and has a molecular weight of 163.17 .
Synthesis Analysis
The synthesis of 3,5-Bis(hydroxymethyl)benzonitrile involves a reaction of a solution in 2N hydrochloric acid, which is cooled to 0°C and treated with a cold solution of sodium nitrite in water . The reaction mixture is maintained at a temperature < 5°C for 30 minutes, then treated with a solution of copper (I) cyanide and sodium cyanide in water in a single portion . After stirring overnight at room temperature, the mixture is filtered, extracted with dichloromethane, concentrated, and used without further purification . The yield of this reaction is approximately 41% .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Development
Polymer Synthesis : A study by Yu, Cai, and Wang (2009) focused on the synthesis of novel soluble aromatic polyesters using variants of benzonitrile. These polyesters demonstrated good thermal stability and solubility in common solvents, highlighting the potential of benzonitrile derivatives in advanced material development.
Catalysis in Organic Chemistry : Baeg and Alper (1994) investigated the use of bis(benzonitrile)palladium dichloride as an effective catalyst for the cyclization of aziridines and sulfur diimides, producing imidazolidinethiones with significant yields (Baeg & Alper, 1994).
Biomedical Research
Anticancer Properties : Research by Kiran et al. (2018) on the crystal structure of a derivative of benzonitrile revealed potential anticancer properties. Their findings suggested that these derivatives could be significant in pharmaceutical development due to their biological activities (Kiran et al., 2018).
Antiallergic and Antiinflammatory Agents : Ban et al. (1998) synthesized m-bis(glycoloylamino)benzene derivatives from benzonitrile compounds, which exhibited notable inhibition in allergic and inflammatory assays. This indicates the potential of benzonitrile derivatives in developing antiallergic and antiinflammatory medications (Ban et al., 1998).
Chemical Synthesis and Characterization
Synthesis of Complexes and Ligands : Hou et al. (2011) synthesized Ag(I)-complexes using benzonitrile derivatives, demonstrating the role of these compounds in forming intricate chemical structures and potential applications in chemical synthesis and material science (Hou et al., 2011).
Development of Polyimides : Zeng, Zou, and Yang (2014) reported the synthesis of polyimides from a phthalonitrile-containing diamine, demonstrating the use of benzonitrile derivatives in creating materials with desirable thermal and organosolubility properties (Zeng, Zou, & Yang, 2014).
Eigenschaften
IUPAC Name |
3,5-bis(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMKDGDCCWYUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576769 | |
| Record name | 3,5-Bis(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(hydroxymethyl)benzonitrile | |
CAS RN |
146335-23-1 | |
| Record name | 3,5-Bis(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethanethioic acid, S-[(diphenylphosphino)methyl] ester](/img/structure/B118573.png)
![Carbamic acid, [2-amino-1-(aminomethyl)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B118575.png)
![S-[(Diphenylphosphoryl)methyl] ethanethioate](/img/structure/B118577.png)

